molecular formula C17H17NO4 B3235965 methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate CAS No. 135821-94-2

methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate

Cat. No.: B3235965
CAS No.: 135821-94-2
M. Wt: 299.32 g/mol
InChI Key: UYJLJICUXJPKTB-CABCVRRESA-N
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Description

Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate typically involves the enantioselective synthesis of its precursor compounds. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment and high-throughput screening to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is unique due to its specific benzoylamino and hydroxy functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLJICUXJPKTB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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